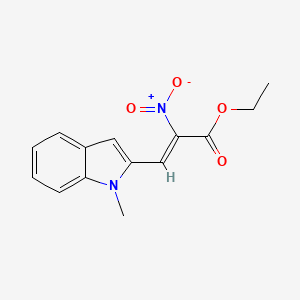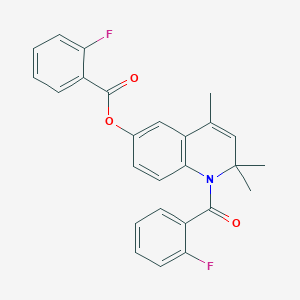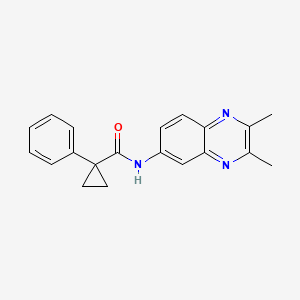
6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide
Vue d'ensemble
Description
6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide, also known as BFC, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with various cellular targets, including enzymes and receptors. 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide has been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide has also been shown to interact with certain receptors, such as the cannabinoid receptor CB2, which is involved in inflammation and immune response. By modulating these cellular targets, 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide exerts its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth and metastasis. In inflammatory cells, 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to the suppression of inflammation. In neuronal cells, 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide has been shown to protect against oxidative stress and neurotoxicity, leading to the preservation of neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity and stability, which allow for accurate and reproducible results. 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide is also readily available and relatively inexpensive, making it accessible for researchers. However, 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experimental conditions. In addition, 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide has not been extensively studied for its pharmacokinetics and toxicity, which may limit its translation to clinical applications.
Orientations Futures
There are several future directions for the research of 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide. One direction is to explore the potential of 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its therapeutic efficacy. Another direction is to investigate the pharmacokinetics and toxicity of 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide in preclinical models, to assess its safety and suitability for clinical applications. Additionally, further research is needed to elucidate the cellular targets and signaling pathways involved in the mechanism of action of 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide, to better understand its therapeutic potential in various diseases.
Applications De Recherche Scientifique
6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide has shown promising results in inhibiting the growth and metastasis of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. In addition, 6-bromo-N-(4-fluorobenzyl)-2-imino-2H-chromene-3-carboxamide has been studied for its anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammation and neurodegenerative disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
6-bromo-N-[(4-fluorophenyl)methyl]-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2/c18-12-3-6-15-11(7-12)8-14(16(20)23-15)17(22)21-9-10-1-4-13(19)5-2-10/h1-8,20H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVJSSRXCYBLLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4716901.png)
![N-(3,4-dichlorophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4716903.png)
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide](/img/structure/B4716905.png)


![5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4716920.png)


![methyl 7-cyclopropyl-3-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4716946.png)
![methyl 2-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4716957.png)
![2-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4716975.png)
![N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4716982.png)
